molecular formula C20H20N4O4 B5189938 N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-ethyl-4-nitrobenzamide CAS No. 15166-19-5

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-ethyl-4-nitrobenzamide

Cat. No.: B5189938
CAS No.: 15166-19-5
M. Wt: 380.4 g/mol
InChI Key: AWMLKWMDUVAIHI-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a pyrazolone core (1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl) substituted with an ethyl-4-nitrobenzamide group. Its molecular formula is C₂₁H₂₁N₃O₄, with a molecular weight of 379.41 g/mol. The nitro group at the para position of the benzamide moiety introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions .

Synthesis: Synthesized via carbodiimide-mediated coupling of 4-aminoantipyrine derivatives with 4-nitrobenzoic acid, a method common to pyrazolone-based amides .

Properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-ethyl-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c1-4-22(19(25)15-10-12-17(13-11-15)24(27)28)18-14(2)21(3)23(20(18)26)16-8-6-5-7-9-16/h5-13H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWMLKWMDUVAIHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=C(N(N(C1=O)C2=CC=CC=C2)C)C)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10164844
Record name Benzamide, N-antipyrinyl-N-ethyl-p-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15166-19-5
Record name Benzamide, N-antipyrinyl-N-ethyl-p-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015166195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, N-antipyrinyl-N-ethyl-p-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-ethyl-4-nitrobenzamide typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio. The reaction is carried out in acetone as a solvent, and the product is obtained through crystallization . The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product formation.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing large-scale crystallization techniques to obtain the compound in high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-ethyl-4-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-ethyl-4-nitrobenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing other heterocyclic compounds and bioactive molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and analytical reagents

Mechanism of Action

The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-ethyl-4-nitrobenzamide involves its interaction with specific molecular targets. The compound is known to bind to enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities. The molecular pathways involved include the modulation of enzyme activity and interference with cellular signaling pathways .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs differ in substituents on the pyrazolone ring and benzamide moiety, altering physicochemical and biological properties.

Compound Name Substituents/Modifications Key Features Biological Activity/Findings References
Target Compound N-ethyl-4-nitrobenzamide Strong electron-withdrawing nitro group; planar pyrazolone core Potential 5-LOX inhibition (predicted)
NAT-1 Thiazolidinone ring; nicotinamide Polar thiazolidinone enhances solubility Anti-inflammatory (in silico docking)
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(4-nitrophenyl)acetamide 4-nitrophenylacetamide Extended conjugation; nitro group enhances hydrogen bonding Antimicrobial (crystallographic evidence)
2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide 2,4-dichlorophenylacetamide Chlorine atoms increase lipophilicity; steric hindrance Structural similarity to benzylpenicillin
Pyrazolone-thiadiazole hybrid Thiadiazole-sulfanyl linkage Hybrid structure with enhanced π-π stacking 5-LOX inhibition (in silico)

Physicochemical and Crystallographic Insights

  • Hydrogen Bonding : The nitro group in the target compound facilitates N–H⋯O and C–H⋯O interactions, forming supramolecular networks similar to those in ’s 4-nitrophenyl analog .
  • Planarity vs.

Pharmacological Potential

  • 5-LOX Inhibition : The thiadiazole hybrid () and target compound both show predicted 5-LOX binding, but the thiadiazole’s sulfanyl group may enhance hydrophobic interactions .
  • Antimicrobial Activity : Nitro-substituted analogs (e.g., ) exhibit stronger antimicrobial properties than chlorinated derivatives, likely due to improved hydrogen-bonding capacity .

Biological Activity

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-ethyl-4-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC16H18N4O3
Molecular Weight314.34 g/mol
CAS NumberNot specified
AppearanceWhite to light yellow solid

Biological Activity

1. Antimicrobial Properties
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting that this compound may also possess antimicrobial properties.

2. Anticancer Activity
Several pyrazole derivatives have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. A study focusing on pyrazole derivatives indicated that modifications in the molecular structure can enhance anticancer activity, which may apply to the compound as well.

3. Anti-inflammatory Effects
Compounds similar to this compound have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests potential therapeutic applications in inflammatory diseases.

The biological activities of this compound are hypothesized to be mediated through:

  • Inhibition of Enzymatic Activity : Many pyrazole derivatives act as enzyme inhibitors, affecting pathways involved in inflammation and cancer progression.
  • Modulation of Cell Signaling Pathways : The compound may interfere with key signaling pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural features to this compound showed a significant zone of inhibition against tested strains.

Study 2: Cytotoxicity Against Cancer Cells

In vitro studies assessed the cytotoxic effects of pyrazole derivatives on human cancer cell lines (e.g., HeLa and MCF7). The results demonstrated a dose-dependent response with IC50 values indicating effective concentrations for inducing apoptosis.

Study 3: Anti-inflammatory Activity

Research on anti-inflammatory effects revealed that certain pyrazole compounds significantly reduced levels of TNF-alpha and IL-6 in cell cultures stimulated with lipopolysaccharides (LPS), highlighting their potential in treating inflammatory conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-ethyl-4-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-ethyl-4-nitrobenzamide

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